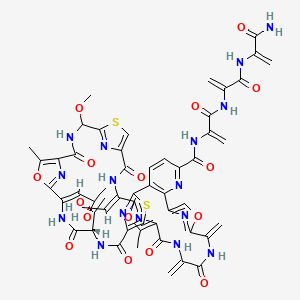

Sulfomycin I

Description

Properties

IUPAC Name |

(14S,17Z,31Z)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-31-ethylidene-14-[(1R)-1-hydroxyethyl]-17-(2-hydroxypropylidene)-24-methoxy-20,34-dimethyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-19,33,43-trioxa-9,26-dithia-3,13,16,23,30,37,40,45,46,47,48,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18(48),20,25(47),27,32(46),34,42(45)-tridecaene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H52N16O16S2/c1-12-29-50-68-36(26(9)85-50)47(81)59-23(6)42(76)60-24(7)49-64-32(16-84-49)38-28(13-14-30(61-38)43(77)58-22(5)41(75)57-21(4)40(74)56-20(3)39(55)73)53-65-34(17-87-53)45(79)67-35(25(8)72)46(80)63-31(15-19(2)71)51-69-37(27(10)86-51)48(82)70-52(83-11)54-66-33(18-88-54)44(78)62-29/h12-19,25,35,52,71-72H,3-7H2,1-2,8-11H3,(H2,55,73)(H,56,74)(H,57,75)(H,58,77)(H,59,81)(H,60,76)(H,62,78)(H,63,80)(H,67,79)(H,70,82)/b29-12-,31-15-/t19?,25-,35+,52?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGFNEKJPGHMHW-DLHZHWJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CC(C)O)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)N[C@H](C(=O)N/C(=C\C(C)O)/C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H52N16O16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1245.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62339-99-5 | |

| Record name | Sulfomycin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062339995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFOMYCIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832O1NQ7N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Dereplication Methodologies for Sulfomycin I

Microbial Strain Identification and Cultivation Strategies for Sulfomycin (B1257148) I Production

The primary producer of the sulfomycin series of antibiotics is the Gram-positive, filamentous bacterium, Streptomyces viridochromogenes. nih.gov Members of the genus Streptomyces are renowned for their ability to produce a wide array of secondary metabolites, including a significant portion of clinically utilized antibiotics. nih.govnih.gov

Initial cultivation of Streptomyces for antibiotic production often involves standard laboratory media to promote robust growth and secondary metabolite biosynthesis. Typical cultivation media contain a mix of carbon and nitrogen sources, along with essential minerals.

For the production of thiopeptides like sulfomycin, specific cultivation strategies can be employed to enhance yield. These strategies often focus on optimizing nutritional and environmental parameters.

Table 1: Typical Media Components for Streptomyces Cultivation

| Component Category | Examples | Purpose |

|---|---|---|

| Carbon Source | Glucose, Starch, Mannitol | Provides energy and carbon building blocks for growth and secondary metabolism. |

| Nitrogen Source | Yeast Extract, Peptone, Soybean Meal | Supplies nitrogen for amino acid and protein synthesis. |

| Minerals | Calcium Carbonate, Trace Elements | Essential for various enzymatic functions and maintaining pH. |

| Solidifying Agent (for agar (B569324) plates) | Agar | Provides a solid surface for microbial growth and isolation. |

Fermentation for large-scale production is typically carried out in bioreactors where parameters such as temperature, pH, and dissolved oxygen can be carefully controlled to maximize the production of Sulfomycin I.

Advanced Extraction Techniques for Thiopeptide Natural Products

The extraction of thiopeptides like Sulfomycin I from fermentation broths requires methods that can efficiently separate these complex molecules from the aqueous culture medium and cellular biomass. Given the structural characteristics of thiopeptides, solvent extraction is a commonly employed primary recovery step.

The initial extraction of sulfomycins, as described in early research, involved the use of organic solvents. nih.gov A common approach for thiopeptides is to extract the fermentation broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol. nih.gov This partitions the desired antibiotic into the organic phase, leaving behind more polar impurities in the aqueous phase.

Modern extraction techniques that can be applied to enhance the efficiency and selectivity of thiopeptide recovery include:

Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent material to selectively adsorb the target compound from the liquid phase. For thiopeptides, reversed-phase sorbents are often effective. The crude extract is passed through the SPE cartridge, and after washing away impurities, the thiopeptide is eluted with a suitable organic solvent.

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is advantageous due to its high selectivity and the ease of solvent removal.

Chromatographic Separation and Purification Methodologies for Sulfomycin I

Following initial extraction, a multi-step chromatographic process is essential to purify Sulfomycin I to homogeneity. The complexity of the crude extract, containing a mixture of related sulfomycins and other metabolites, necessitates the use of various chromatographic techniques with different separation principles. nih.gov

Initial Purification:

Early purification protocols for sulfomycins utilized column chromatography with silica (B1680970) gel as the stationary phase. nih.gov This technique separates compounds based on their polarity. A solvent gradient of increasing polarity is typically used to elute the different components of the mixture.

High-Performance Liquid Chromatography (HPLC):

For high-resolution separation and final purification of Sulfomycin I, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the purification of peptides and other moderately polar compounds.

Table 2: Illustrative RP-HPLC Parameters for Thiopeptide Purification

| Parameter | Description |

|---|---|

| Stationary Phase | C18-modified silica is a common choice, offering good retention and separation of peptides. |

| Mobile Phase A | An aqueous solvent, often water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. |

| Mobile Phase B | An organic solvent, typically acetonitrile (B52724) or methanol, also containing TFA. |

| Elution | A gradient elution is employed, where the percentage of Mobile Phase B is gradually increased to elute compounds of increasing hydrophobicity. |

| Detection | UV detection at specific wavelengths (e.g., 220 nm and 280 nm) is commonly used to monitor the elution of peptides. |

Other advanced chromatographic techniques that can be applied include:

Size-Exclusion Chromatography (SEC): Separates molecules based on their size. This can be useful for removing high or low molecular weight impurities. americanpeptidesociety.org

Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge. This technique can be effective for separating thiopeptides with different numbers of ionizable groups. americanpeptidesociety.org

Dereplication Approaches in the Discovery of Novel Thiopeptides

Dereplication is a critical step in modern natural product discovery, aiming to rapidly identify known compounds in a complex mixture, thereby allowing researchers to focus their efforts on novel structures. In the context of thiopeptide research, where numerous analogs often coexist, dereplication is essential to avoid the time-consuming rediscovery of known compounds.

While formal dereplication strategies were not employed at the time of Sulfomycin I's initial discovery, modern approaches would heavily rely on a combination of liquid chromatography-mass spectrometry (LC-MS) and database searching.

A typical dereplication workflow for a new Streptomyces extract suspected of containing thiopeptides would involve:

LC-MS Analysis: The crude extract is analyzed by high-resolution LC-MS to obtain accurate mass and retention time data for all components.

Database Searching: The obtained mass spectral data is compared against comprehensive natural product databases. This allows for the tentative identification of known thiopeptides and other metabolites based on their molecular weight and fragmentation patterns.

Tandem MS (MS/MS) Fragmentation: For compounds of interest, tandem mass spectrometry is performed to obtain fragmentation patterns. These fragmentation spectra provide structural information and can be used to confirm the identity of known compounds or to provide clues about the structure of novel ones.

By comparing the LC-MS profile of a new extract to those of known thiopeptide-producing strains, researchers can quickly identify the presence of known compounds and prioritize the isolation of potentially new and bioactive thiopeptides. nih.gov

Biosynthetic Pathways and Engineering of Sulfomycin I

Genomic and Bioinformatic Approaches for Biosynthetic Gene Cluster (BGC) Discovery

The discovery of the biosynthetic gene cluster for Sulfomycin (B1257148) I from Streptomyces viridochromogene was a key step in understanding its formation. nih.gov The identification of such clusters relies heavily on genome mining and bioinformatic tools that recognize conserved genetic signatures associated with thiopeptide biosynthesis. nih.govnih.gov Thiopeptide BGCs typically harbor genes for a precursor peptide, as well as enzymes responsible for the characteristic post-translational modifications, such as azole formation, dehydration, and macrocyclization. nih.govfrontiersin.org

Several specialized bioinformatic platforms are instrumental in identifying putative thiopeptide BGCs within microbial genomes. These tools employ algorithms to detect the co-localization of genes encoding key biosynthetic enzymes.

Commonly Used Bioinformatic Tools for Thiopeptide BGC Discovery:

| Tool | Approach | Key Features |

| antiSMASH | A widely used tool for the identification and analysis of secondary metabolite BGCs. | Predicts BGCs and provides detailed annotations of the biosynthetic genes and their putative products. |

| RODEO | A custom bioinformatics program designed for the discovery of RiPPs. | Expands the known families of RiPPs by identifying novel BGCs. |

| ThioFinder | A web-based tool specifically for identifying thiopeptide BGCs. | Utilizes a profile Hidden Markov Model approach to rapidly identify thiopeptide BGCs from DNA sequences. |

These genomic and bioinformatic approaches have significantly accelerated the discovery of novel thiopeptides by allowing researchers to predict the production of these compounds from sequence data alone, paving the way for subsequent experimental verification. nih.gov

Elucidation of Biosynthetic Enzymes and Intermediate Metabolites in Thiopeptide Assembly

The biosynthesis of Sulfomycin I involves a series of intricate enzymatic transformations of a precursor peptide. The most extensively studied aspect of its biosynthesis is the formation of the five azole heterocycles. nih.gov This process is carried out in a two-stage manner by a unique enzymatic machinery. nih.gov

Initially, a typical cyclodehydratase complex, composed of a didomain E1-YcaO protein and an F-protein partner, heterocyclizes L-Cysteine and L-Threonine residues at distant positions on the precursor peptide to form azoline rings. nih.gov Subsequently, a heterotrimeric dehydrogenase complex oxidizes these azolines to the final azole structures. nih.gov In a second stage, this dehydrogenase complex partners with a discrete YcaO protein to form a four-component azole synthase complex, which sequentially converts other Cysteine, Threonine, and Serine residues into azoles. nih.gov An E1-like partner protein plays a crucial role throughout both stages by mediating specific protein-protein interactions. nih.gov

While the enzymatic cascade for azole formation in Sulfomycin I biosynthesis has been elucidated in detail, comprehensive information regarding the enzymes and intermediate metabolites involved in other key steps, such as the formation of dehydroamino acids, the characteristic pyridine (B92270) core, macrocyclization, and other tailoring modifications specific to Sulfomycin I, is not extensively detailed in the currently available scientific literature. Thiopeptide biosynthesis, in general, involves a [4+2] cycloaddition reaction to form the central nitrogenous ring, a process that is enzymatically catalyzed. nih.gov

Precursor Incorporation Studies via Isotopic Labeling Experiments

Isotopic labeling is a powerful technique to trace the metabolic origins of complex natural products like Sulfomycin I. acs.org By feeding the producing organism with precursors enriched with stable or radioactive isotopes, the biosynthetic origins of every atom in the final molecule can be determined.

For Sulfomycin I (referred to as U-102408 in a key study), extensive isotopic labeling experiments using primarily ¹³C, as well as ¹⁴C, deuterium, and tritium, have successfully elucidated the origins of its structural features. acs.org These studies revealed that, unlike in the biosynthesis of other thiopeptides such as nosiheptide (B1679978) and thiostrepton (B1681307), the amino acids cysteine and serine are incorporated into unique sites within the Sulfomycin I molecule without cross-labeling. acs.org This indicates that the interconversion of cysteine and serine is not a prominent pathway in the producing organism, Streptomyces arginensis. acs.org

Key Findings from Isotopic Labeling Studies of Sulfomycin I:

| Precursor | Incorporated Into |

| Cysteine | Unique sites in the molecule |

| Serine | Unique sites in the molecule |

| Threonine | Sites also labeled by serine |

| Glycine (B1666218) | All sites labeled by serine |

Interestingly, threonine was found to be incorporated into sites that were also labeled by serine, a phenomenon not observed in the biosynthesis of other studied thiopeptides. acs.org Furthermore, glycine was shown to be a facile precursor for all serine-derived units, suggesting a highly active glycine-to-serine interconversion pathway in the producing strain. acs.org

Heterologous Expression Systems for Biosynthetic Pathway Deconvolution

Heterologous expression, the transfer of a BGC from its native producer to a more genetically tractable host, is a powerful strategy for studying and manipulating biosynthetic pathways. rsc.orgrsc.org This approach can facilitate the elucidation of enzyme function, the identification of intermediate metabolites, and the engineering of the pathway to produce novel compounds. While heterologous expression has been successfully applied to the study of other thiopeptides, such as thiostrepton and berninamycin, specific details on the use of heterologous expression systems for the deconvolution of the Sulfomycin I biosynthetic pathway are not available in the current scientific literature. rsc.orgrsc.org

Rational Biosynthetic Engineering for Novel Thiopeptide Derivatives

Rational biosynthetic engineering involves the targeted genetic modification of a BGC to alter the structure of the final natural product. This can include swapping enzyme domains, altering substrate specificities, or introducing new tailoring enzymes to create novel derivatives with potentially improved properties. nih.gov The modular nature of many biosynthetic pathways, including those for thiopeptides, makes them amenable to such engineering efforts. nih.gov

While the potential for creating new thiopeptide antibiotics through biosynthetic engineering is a significant area of interest in natural product research, there are currently no specific reports in the scientific literature detailing the rational biosynthetic engineering of the Sulfomycin I pathway to generate novel derivatives. nih.govnih.gov

Molecular Mechanism of Action of Sulfomycin I

Identification of Cellular and Subcellular Targets of Sulfomycin (B1257148) I

The primary cellular process targeted by the thiopeptide class of antibiotics is protein synthesis. nih.gov Their main subcellular target is the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. nih.govnih.gov While the ribosome is the general target, specific binding sites can differ among thiopeptides.

For many well-studied, smaller thiopeptides, the binding site is a cleft formed at the interface of the 23S ribosomal RNA (rRNA) and the ribosomal protein L11 on the large 50S subunit. nih.gov This region is often referred to as the GTPase-associated center. nih.gov However, for larger thiopeptides like Sulfomycin I, with a 35-membered ring, the precise molecular target remains to be definitively identified. nih.gov While it is understood that they disrupt protein synthesis, the specific interactions with the ribosome or associated factors have not been fully elucidated to the same extent as for other thiopeptides.

Inhibition of Bacterial Protein Synthesis by Sulfomycin I

The overarching mechanism of thiopeptide antibiotics is the disruption of the translation process, which can occur at various stages, including initiation, elongation, and termination. sigmaaldrich.combiomol.com They achieve this by interfering with the function of translation factors, which are proteins that assist the ribosome in carrying out protein synthesis.

Different thiopeptides inhibit protein synthesis through distinct mechanisms:

Inhibition of Elongation Factor Tu (EF-Tu): Some thiopeptides prevent the formation of the ternary complex, which consists of EF-Tu, guanosine (B1672433) triphosphate (GTP), and an aminoacyl-tRNA (aa-tRNA). nih.govpatsnap.com This complex is essential for delivering the correct amino acid to the A-site of the ribosome during the elongation phase of protein synthesis. patsnap.comwikipedia.org By inhibiting its formation, these antibiotics effectively halt the addition of new amino acids to the growing polypeptide chain.

Inhibition of Elongation Factor G (EF-G): Other thiopeptides interfere with the function of EF-G, which is responsible for the translocation of tRNAs and mRNA through the ribosome after a peptide bond has been formed. nih.gov By blocking EF-G, these antibiotics stall the ribosome on the mRNA, preventing the synthesis of the full-length protein.

Given that Sulfomycin I belongs to the thiopeptide class, it is highly probable that its antibacterial activity stems from the inhibition of one or more of these steps in bacterial protein synthesis. However, specific biochemical studies detailing which of these factors is the primary target of Sulfomycin I are not extensively available.

Potential Inhibition of Bacterial Cell Wall Synthesis Pathways

The bacterial cell wall is a common target for many classes of antibiotics, such as β-lactams (e.g., penicillin) and glycopeptides (e.g., vancomycin). lumenlearning.com These antibiotics work by inhibiting the synthesis of peptidoglycan, a crucial component that provides structural integrity to the bacterial cell wall. lumenlearning.com

There is no scientific evidence to suggest that Sulfomycin I or other thiopeptide antibiotics exert their antibacterial effect by inhibiting the bacterial cell wall synthesis pathway. The established mechanism for this class of compounds is the inhibition of protein synthesis. nih.gov The cellular machinery and enzymes involved in cell wall biosynthesis are distinct from the ribosomal targets of thiopeptides.

Comparative Mechanistic Studies with Other Thiopeptide Antibiotics

The mechanism of action within the thiopeptide family is notably dependent on the size of the macrocyclic core. nih.gov

26- and 32-membered ring thiopeptides (e.g., Thiostrepton (B1681307), Berninamycin): These compounds are known to bind to the ribosomal protein L11 and the 23S rRNA. nih.gov This binding interferes with the function of elongation factors, particularly EF-G, thereby inhibiting translocation. nih.gov

29-membered ring thiopeptides (e.g., Thiomuracin, GE2270A): This group of thiopeptides primarily targets and binds to the elongation factor EF-Tu. nih.gov This interaction prevents EF-Tu from delivering the aminoacyl-tRNA to the ribosome. wikipedia.org

35-membered ring thiopeptides (e.g., Sulfomycin I): While it is established that these larger thiopeptides are potent inhibitors of protein synthesis, their specific molecular target has not been as clearly defined as for the smaller members of the class. nih.govnih.gov The unique structural features of Sulfomycin I, including its large macrocycle, suggest that its precise interactions with the ribosomal machinery may differ from those of smaller, more extensively studied thiopeptides.

This differentiation in targets within the same antibiotic class highlights the structural diversity and varied mechanisms of these complex natural products.

Preclinical Biological Activities of Sulfomycin I

In Vitro Antimicrobial Efficacy Against Gram-Positive Bacterial Pathogens

No data is available on the in vitro antimicrobial efficacy of Sulfomycin (B1257148) I against Gram-positive bacterial pathogens.

Assessment of Broader Spectrum Antimicrobial Activity

No data is available regarding the broader spectrum of antimicrobial activity of Sulfomycin I.

Enzyme Inhibition Profiling Relevant to Biological Effects

No information has been found concerning the enzyme inhibition profile of Sulfomycin I.

Efficacy Evaluation in Preclinical In Vitro and In Vivo Models

There are no available studies on the efficacy of Sulfomycin I in preclinical in vitro or in vivo models.

Chemical Synthesis of Sulfomycin I and Its Derivatives

Retrosynthetic Analysis for Complex Natural Product Targets

Retrosynthetic analysis is a foundational strategy in organic synthesis for planning the synthesis of complex molecules. Developed by E.J. Corey, this technique involves deconstructing a target molecule into progressively simpler precursors through a series of "disconnections" that correspond to the reverse of reliable chemical reactions. illinois.edu The goal is to ultimately arrive at simple, commercially available starting materials.

For a complex natural product target such as Sulfomycin (B1257148) I, the analysis begins by identifying key structural features and strategic bonds for disconnection. The primary considerations for a molecule of this complexity include:

Topological Strategies: Identifying disconnections that significantly reduce the molecular complexity, such as breaking bonds within the macrocyclic rings. illinois.edu

Stereochemical Strategies: Planning for the controlled installation of stereocenters throughout the synthesis.

Functional Group-Oriented Strategies: Using the reactivity of existing functional groups to guide the choice of disconnections and corresponding synthetic reactions. illinois.edu

Convergent Synthesis: Breaking the molecule down into several fragments of similar complexity that can be synthesized independently and then coupled together in the later stages. This approach is generally more efficient than a linear synthesis where the main chain is elongated step-by-step.

Applying these principles to Sulfomycin I, a plausible retrosynthetic analysis would disconnect the molecule into several key building blocks. Strategic disconnections would likely target the macrocyclic ester and peptide linkages, as well as the bonds connecting the heterocyclic systems to the main peptide backbone. A hypothetical retrosynthetic pathway for a thiopeptide like Sulfomycin I is outlined below.

Table 1: Hypothetical Retrosynthetic Disconnections for Sulfomycin I

| Disconnection Point | Precursor Fragments | Rationale |

| Macrocyclic Ester Linkage | A linear, highly modified peptide chain | Macrolactonization is a common final step in the synthesis of macrocyclic natural products. |

| Central Pyridine (B92270) Ring | Substituted bipyridyl or tri-pyridyl precursors, or acyclic precursors with dehydroalanine (B155165) moieties | The pyridine core is a defining feature. Its construction could be approached via transition-metal-catalyzed cross-coupling reactions or a biomimetic [4+2] cycloaddition strategy. acs.orgnih.govacs.org |

| Thiazole (B1198619) Rings | Cysteine-derived precursors or corresponding thioamides | Thiazoles are typically formed from the condensation and cyclization of thioamides and α-halocarbonyls (Hantzsch synthesis) or from cysteine residues. researchgate.net |

| Peptide Bonds | Individual, modified amino acid synthons | Standard peptide coupling methodologies can be employed to assemble the linear peptide backbone. |

This analysis simplifies the formidable task of synthesizing Sulfomycin I into the more manageable construction of several advanced intermediates, which are then assembled in a convergent fashion.

Total Synthesis Strategies for Sulfomycin I and Related Thiopeptides

The total synthesis of thiopeptide antibiotics is a challenging field due to their dense functionality, multiple stereocenters, and complex macrocyclic structures. While a completed total synthesis of Sulfomycin I has not been extensively reported, strategies employed for related complex natural products provide a roadmap for how such a synthesis could be achieved.

A convergent strategy, as suggested by the retrosynthetic analysis, is paramount. organic-chemistry.org This would involve the independent synthesis of key fragments followed by their sequential coupling. Key reactions that feature prominently in the synthesis of complex polyketides and peptides include:

Aldol Reactions: For the stereocontrolled formation of carbon-carbon bonds and the introduction of hydroxyl groups. organic-chemistry.orgnih.gov

Cross-Coupling Reactions: Stille or Suzuki couplings are powerful methods for constructing carbon-carbon bonds, particularly for connecting different heterocyclic fragments. nih.gov

Macrolactonization/Macrolactamization: Reactions like the Yamaguchi or Shiina esterification are often used to close the large macrocyclic rings characteristic of these molecules. nih.gov

Heck Reaction: Intramolecular Heck reactions can also be a powerful tool for achieving macrocyclization. nih.gov

The synthesis would require careful management of protecting groups to ensure that the various functional groups distributed throughout the fragments are masked and revealed at the appropriate times to prevent unwanted side reactions. The final "endgame" of the synthesis, involving the deprotection of multiple protecting groups and the formation of the final structure, often proves to be the most delicate phase. nih.gov

Development of Synthetic Analogues for Structure-Activity Relationship (SAR) Studies

Total synthesis provides not only the natural product itself but also a platform for creating synthetic analogues for structure-activity relationship (SAR) studies. SAR studies are crucial for identifying the specific structural components (pharmacophores) responsible for a molecule's biological activity and for optimizing its therapeutic properties. nih.govnih.gov Thiopeptides, for instance, often suffer from poor aqueous solubility, which has limited their clinical development. researchgate.net

The goals of SAR studies on Sulfomycin I analogues would include:

Improving physicochemical properties, especially water solubility.

Enhancing potency against target bacteria, including drug-resistant strains.

Reducing potential toxicity.

Defining the minimal structural requirements for activity.

By systematically modifying different parts of the Sulfomycin I scaffold, researchers can probe the function of each component.

Table 2: Potential Modifications of the Sulfomycin I Scaffold for SAR Studies

| Target Region for Modification | Type of Modification | Desired Outcome |

| Peripheral Side Chains | Introduction of polar or ionizable groups (e.g., amines, carboxylic acids) | Increase aqueous solubility and bioavailability. |

| Dehydroalanine Residues | Saturation to alanine or substitution with other amino acids | Determine the role of these residues in binding to the ribosomal target. |

| Thiazole Rings | Replacement with oxazoles or other heterocycles | Probe the importance of the sulfur atom and ring structure for activity. |

| Macrocycle Size | Contraction or expansion of the macrocyclic ring | Evaluate the impact of conformational rigidity on biological function. |

The development of synthetic analogues is a key area of research in medicinal chemistry, aiming to transform potent but flawed natural products into viable therapeutic agents. nih.gov

Organic Synthetic Methodologies for Thiopeptide Scaffold Construction

The construction of the unique thiopeptide scaffold requires a specialized toolbox of organic synthetic methodologies. The biosynthesis of these molecules provides inspiration for chemical synthesis, particularly in the formation of the defining heterocyclic cores. acs.orgnih.gov

Key methodologies for building the thiopeptide framework include:

Thiazole Synthesis: The Hantzsch thiazole synthesis and its variations are classic methods for constructing the thiazole rings from thioamides and α-halocarbonyls. Alternatively, biomimetic routes involving the cyclodehydration of cysteine-containing peptides are employed.

Dehydroamino Acid Formation: Dehydroalanine and dehydrobutyrine residues are typically installed by the elimination of water from serine/threonine residues or by the elimination of HBr from β-bromoamino acids.

Pyridine Core Synthesis: The central substituted pyridine ring is arguably the most complex feature. Biomimetic strategies aim to replicate the proposed biological pathway, which involves a formal [4+2] cycloaddition of two dehydroalanine residues. nih.govacs.org Chemical approaches might involve transition-metal-catalyzed cross-coupling reactions to assemble pre-functionalized pyridine or pyrrole precursors.

The successful synthesis of the thiopeptide scaffold hinges on the efficient and stereocontrolled implementation of these reactions to build the highly post-translationally modified peptide structure that defines this class of antibiotics. acs.orgresearchgate.net

Bacterial Resistance Mechanisms to Sulfomycin I

Overview of Antimicrobial Resistance Mechanisms Relevant to Thiopeptides

Thiopeptide antibiotics exert their antibacterial effect by inhibiting protein synthesis in bacteria. nih.gov They are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) that typically bind to the bacterial ribosome, interfering with the function of translation factors and leading to a stall in protein production. nih.govacs.org Consequently, bacterial resistance to thiopeptides primarily involves mechanisms that prevent or overcome this inhibition.

The most prominent resistance strategies observed for this class include:

Target Modification: Alterations in the antibiotic's binding site on the ribosome, which reduce the drug's affinity and efficacy.

Self-Resistance: Producer organisms evolve modified targets that are not susceptible to the antibiotic they produce. nih.gov

Efflux Pumps: While less specifically documented for thiopeptides compared to other antibiotic classes, these systems can actively transport antibiotics out of the bacterial cell. elifesciences.org

Mutations leading to resistance, particularly in the ribosomal target site, can sometimes impair bacterial growth, suggesting a fitness cost associated with the resistance phenotype. nih.gov

Characterization of Specific Resistance Pathways to Sulfomycin (B1257148) I

Similarly, resistance to MP1, a semi-synthetic analog of the thiopeptide micrococcin (B1169942) P1, has been invariably associated with mutations in the same rplK gene in B. subtilis. nih.gov These findings strongly suggest that the primary and most effective resistance pathway against thiopeptides like Sulfomycin I involves the genetic modification of the ribosomal protein L11.

Molecular Basis of Efflux Pump-Mediated Resistance

Efflux pumps are transmembrane proteins that actively extrude a wide range of toxic substances, including antibiotics, from the bacterial cell, thereby reducing the intracellular drug concentration. mdpi.com This is a common and effective resistance strategy against many classes of antimicrobials. elifesciences.org In bacteria, several superfamilies of efflux pumps have been identified, which are conserved across prokaryotic organisms. mdpi.com

While efflux is a well-known mechanism for resistance to some antimicrobial peptides, its role in thiopeptide resistance is less defined. elifesciences.org For example, the tripartite pumps AcrAB-TolC and EmrAB-TolC in Escherichia coli are known to confer resistance against peptides like protamine and polymyxin-B. elifesciences.org In the context of thiopeptides, a putative efflux system, designated tclWX, was identified in the gene cluster of a thiopeptide-producing Bacillus cereus, but it did not confer detectable resistance when expressed in B. subtilis. nih.gov Although direct evidence linking specific efflux pumps to Sulfomycin I resistance is lacking, their broad substrate capabilities make them a potential, albeit likely secondary, resistance mechanism.

| Efflux Pump Superfamily | Energy Source | Distribution | General Substrates |

|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Gram-Negative Bacteria | Multidrugs, heavy metals, biocides |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Gram-Positive and Gram-Negative | Wide range of drugs and metabolites |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Gram-Positive and Gram-Negative | Diverse substrates, including drugs |

| Small Multidrug Resistance (SMR) | Proton Motive Force | Gram-Positive and Gram-Negative | Quaternary ammonium compounds, dyes |

| Multidrug and Toxic Compound Extrusion (MATE) | Sodium Ion or Proton Gradient | Gram-Positive and Gram-Negative | Cationic drugs, fluoroquinolones |

Alterations in Ribosomal Binding Sites and Target Modification

The most significant and well-documented mechanism of resistance to thiopeptide antibiotics is the modification of their target site on the ribosome. Thiopeptides bind to a cleft formed by the 23S rRNA and the ribosomal protein L11. nih.gov Alterations in this region can dramatically reduce the antibiotic's ability to inhibit protein synthesis.

Genetic analyses of bacteria resistant to thiopeptides like persiathiacin A and MP1 consistently identify mutations within the rplK gene, which encodes protein L11. nih.govnih.gov These mutations can include point mutations that result in frameshifts, the introduction of premature stop codons, or deletions of specific codons. nih.gov For example, a recurring mutation conferring resistance to MP1 in B. subtilis is the deletion of the codon for the amino acid Proline at position 22 (ΔP22). nih.gov Strains with a complete removal of the rplK gene are viable but grow very slowly, though they exhibit noticeable resistance to the thiopeptide. nih.gov

Producer organisms have developed a sophisticated self-resistance mechanism involving a variant of this same protein. For example, the thiopeptide-producing Staphylococcus epidermidis strain 115 carries a gene, tclQ, on a plasmid that also contains the thiopeptide biosynthetic gene cluster. nih.gov The TclQ protein is a variant of L11 that, when incorporated into the ribosome, confers high-level resistance to the produced antibiotic while still allowing for normal protein synthesis and robust growth. nih.gov This demonstrates that modification of the L11 protein is a natural and highly effective strategy for overcoming thiopeptide activity.

| Gene | Mutation Type | Affected Protein | Organism | Observed Effect | Reference |

|---|---|---|---|---|---|

| rplK | Point mutations, frameshifts | L11 | B. subtilis, S. aureus | High-level resistance to persiathiacin A, impaired growth | nih.gov |

| rplK | Deletion of Pro-22 (ΔP22) | L11 | B. subtilis | Resistance to thiopeptide MP1 | nih.gov |

| rplK | 57-nucleotide deletion | L11 | S. aureus | Resistance to persiathiacin A | nih.gov |

| tclQ | Allelic replacement of rplK | TclQ (L11 variant) | S. epidermidis (producer) | Self-resistance to thiopeptide MP1 with normal growth | nih.gov |

Enzymatic Inactivation of Thiopeptide Antibiotics

Enzymatic inactivation is a common resistance mechanism for many antibiotic classes, such as the modification of aminoglycosides by phosphorylation or acetylation, or the degradation of β-lactams by β-lactamases. youtube.com However, this mechanism does not appear to be a significant strategy for bacterial resistance to thiopeptides based on current research.

The scientific literature extensively details the complex enzymatic machinery involved in the biosynthesis of thiopeptides. nih.govnih.govmdpi.com These pathways involve numerous enzymes that perform modifications such as methylation, hydroxylation, and glycosylation to create the mature, active antibiotic. acs.orgnih.gov For instance, cytochrome P450 enzymes can hydroxylate the thiopeptide core. acs.org While these enzymes modify the thiopeptide structure, there is no evidence to suggest that bacteria employ similar enzymes to inactivate these antibiotics as a mode of resistance. The primary resistance mechanisms remain centered on preventing the antibiotic from reaching or binding to its ribosomal target.

Advanced Analytical Methodologies for Sulfomycin I Research

Chromatographic Techniques for Separation, Quantification, and Purity Assessment

Chromatography is fundamental in the isolation, purification, and quantification of Sulfomycin (B1257148) I. The choice of technique is often dictated by the sample matrix and the analytical objective.

Initial isolation and purification of sulfomycins have historically utilized techniques including Thin-Layer Chromatography (TLC). nih.gov However, for quantitative analysis and separation from complex co-extractives, more advanced methods are required. High-Performance Liquid Chromatography (HPLC) is a standard technique for antibiotic analysis. thermofisher.com For charged and hydrophilic molecules similar to Sulfomycin I, ion-pairing reversed-phase HPLC is often employed to achieve effective separation. thermofisher.com

In challenging matrices, such as animal feed, conventional liquid chromatography has been found to be insufficient for isolating Sulfomycin I (as a component of alexomycin) for quantification purposes. nih.gov In such cases, Supercritical Fluid Chromatography (SFC) has proven to be a superior alternative. SFC was successfully used to separate the alexomycin complex from other co-extractives in feed, demonstrating its enhanced resolving power for this specific application. nih.gov

| Technique | Principle | Application for Sulfomycin I | Reference |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase (e.g., silica) and a liquid mobile phase. | Initial isolation and purification of the sulfomycin series of antibiotics. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation using a liquid mobile phase and a packed column stationary phase. | General analysis of antibiotics; ion-pairing RP-HPLC is suitable for similar charged compounds. | thermofisher.com |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase, offering properties of both gas and liquid chromatography. | Effective separation of Sulfomycin I (in alexomycin) from complex co-extractives in animal feed where LC was inadequate. | nih.gov |

Sample Preparation Strategies for Complex Biological and Environmental Matrix Analysis

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis. The strategy depends heavily on the nature of the sample matrix.

For animal feed samples, Enhanced Solvent Extraction (ESE) has been identified as an efficient method for isolating the alexomycin complex, which contains Sulfomycin I. nih.gov A comparative study demonstrated that ESE was not only quantitative but also twice as fast and more economical than Supercritical Fluid Extraction (SFE) for this particular matrix. nih.gov

For biological tissues, a general approach involves homogenization followed by solvent extraction. A typical procedure for related compounds involves:

Homogenizing the tissue sample in a blender to create a uniform mixture. usda.gov

Weighing a precise amount of the homogenized tissue into a centrifuge tube. usda.gov

Extracting the analyte using an organic solvent such as acetone, often in combination with aqueous buffers to optimize recovery. usda.gov

Centrifuging the sample to separate the liquid extract from solid tissue debris.

Further clean-up steps, such as solid-phase extraction (SPE), may be employed to remove remaining impurities before chromatographic analysis.

| Method | Matrix | Key Steps | Advantages | Reference |

| Enhanced Solvent Extraction (ESE) | Animal Feed | Application of conventional solvents at elevated temperatures and pressures to increase extraction efficiency. | Faster and more economical than SFE for this matrix. | nih.gov |

| Supercritical Fluid Extraction (SFE) | Animal Feed | Use of a supercritical fluid (e.g., CO2) as the extraction solvent. | Quantitative extraction. | nih.gov |

| Homogenization & Solvent Extraction | Biological Tissues | Blending/grinding of tissue, followed by extraction with solvents (e.g., acetone) and buffers, and centrifugation. | Standard, well-established procedure for extracting analytes from solid biological samples. | usda.gov |

Spectrometric and Hyphenated Techniques for Detection and Identification

Spectrometric techniques are indispensable for the structural elucidation and definitive identification of Sulfomycin I.

Mass Spectrometry (MS) is a primary tool for determining the molecular weight and elemental composition of Sulfomycin I, which has a molecular formula of C55H54N16O16S2 and an exact mass of 1258.334512 g/mol . spectrabase.com For sulfated compounds, electrospray ionization (ESI) in the negative-ion mode is highly effective, typically generating the [M-H]⁻ molecular ion. nih.gov High-resolution mass spectrometry (HR-MS) provides the mass accuracy needed to confirm the elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) provides crucial structural information through fragmentation analysis. Sulfated molecules exhibit characteristic fragmentation patterns, including:

A neutral loss of 80 Da, corresponding to the loss of a sulfur trioxide (SO3) group. nih.govfrontiersin.org

The appearance of specific reporter ions, such as HSO4⁻ at a mass-to-charge ratio (m/z) of 97 and SO3⁻ at m/z 80. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure and connectivity of atoms. While specific, fully assigned NMR data for Sulfomycin I is not widely published, 13C NMR spectral data are available. spectrabase.com In related complex peptides and sulfonamides, 1H and 13C NMR are used to identify the proton and carbon environments throughout the molecule. rsc.org For complete structural assignment of complex molecules, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to map proton-proton correlations through bonds and space, respectively. nih.gov

Hyphenated Techniques , which couple a separation method with a spectrometric detector, are particularly powerful. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) allow for the separation of Sulfomycin I from impurities or other components in a mixture, followed by its immediate and sensitive detection and structural confirmation. researchgate.net

| Technique | Information Provided | Key Findings for Sulfomycin I & Related Compounds | Reference |

| High-Resolution Mass Spectrometry (HR-MS) | Provides highly accurate mass measurements for determining elemental composition. | Confirms the molecular formula of Sulfomycin I (C55H54N16O16S2). | spectrabase.comnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Characteristic loss of SO3 (80 Da) and formation of reporter ions (HSO4⁻ at m/z 97) confirm the presence of a sulfate group. | nih.govnih.govfrontiersin.org |

| Nuclear Magnetic Resonance (NMR) | Detailed structural connectivity and 3D conformation. | 13C NMR data are available. 1H and 2D NMR techniques are used for full structural elucidation of complex antibiotics. | spectrabase.comnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation, quantification, and identification of components in a mixture. | Enables the analysis of Sulfomycin I and its impurities in complex samples. | researchgate.net |

Future Research Directions and Emerging Applications

Addressing Unresolved Questions and Knowledge Gaps in Sulfomycin (B1257148) I Research

Despite its classification as a thiopeptide antibiotic, detailed scientific literature specifically concerning Sulfomycin I remains relatively limited. This scarcity presents several critical knowledge gaps that hinder a comprehensive understanding of its capabilities and applications. Future research must prioritize elucidating these unknowns to pave the way for its effective utilization.

Key areas requiring further investigation include:

Comprehensive Mechanism of Action: While thiopeptides generally inhibit protein synthesis by binding to bacterial ribosomes, the precise molecular targets and detailed interaction mechanisms of Sulfomycin I are not fully elucidated. Understanding how it binds to the ribosome, its specific effects on translation, and any potential off-target interactions is crucial.

Structure-Activity Relationships (SAR): A thorough understanding of how specific structural modifications to Sulfomycin I affect its biological activity, potency, spectrum of activity, and pharmacokinetic properties is largely absent. Detailed SAR studies are essential for rational drug design and optimization.

Resistance Mechanisms: While general mechanisms of bacterial resistance to antibiotics are known, the specific pathways by which bacteria might develop resistance to Sulfomycin I or its derivatives are not well-defined. Identifying these mechanisms is vital for predicting and counteracting resistance development.

Biosynthetic Pathway Elucidation: The complete biosynthetic pathway for Sulfomycin I, including the specific enzymes, genes, and regulatory mechanisms involved in its post-translational modification and assembly, remains an area of active research. A deeper understanding could facilitate heterologous production and engineering.

Pharmacokinetics and Pharmacodynamics (PK/PD): Data on Sulfomycin I's absorption, distribution, metabolism, and excretion (ADME) in biological systems, as well as its concentration-dependent effects on bacterial populations, are limited. This information is critical for determining effective dosing regimens and therapeutic strategies.

| Knowledge Gap | Proposed Research Direction |

| Detailed Mechanism of Action | Investigate Sulfomycin I's binding site on the bacterial ribosome through cryo-EM or X-ray crystallography. Conduct in vitro assays to precisely map its inhibitory effects on various stages of protein synthesis. |

| Structure-Activity Relationships (SAR) | Synthesize a library of Sulfomycin I analogues with targeted modifications to key functional groups (e.g., azole rings, dehydroamino acids, pyridine (B92270) core). Evaluate these analogues for their antimicrobial potency, spectrum, and cellular toxicity to establish SAR trends. |

| Specific Resistance Mechanisms | Employ genetic and biochemical approaches to identify bacterial mutations or acquired genes that confer resistance to Sulfomycin I. Investigate potential cross-resistance with other thiopeptides or classes of antibiotics. |

| Complete Biosynthetic Pathway Elucidation | Utilize genomic data from Streptomyces species to identify and characterize the genes responsible for Sulfomycin I biosynthesis. Employ heterologous expression systems and in vitro biochemical assays to confirm the function of identified enzymes in the pathway. |

| Pharmacokinetics and Pharmacodynamics (PK/PD) | Conduct in vivo studies in animal models to determine Sulfomycin I's ADME profile. Perform PK/PD studies to establish the relationship between drug concentration and bacterial killing or inhibition, informing optimal dosing strategies. |

| Spectrum of Activity and Novel Targets | Expand testing of Sulfomycin I and its analogues against a broader range of clinical pathogens, including Gram-negative bacteria and fungi, to identify any overlooked activities. Explore potential non-antibiotic biological activities, such as anti-cancer or immunomodulatory effects. |

Exploration of Novel Microbial Producers and Biosynthetic Diversification

The discovery of new natural products is often driven by the exploration of diverse microbial sources and the understanding of their biosynthetic machinery. While Streptomyces species are known producers of thiopeptides like Sulfomycin I, identifying novel strains or optimizing existing ones could significantly enhance production yields and potentially uncover related analogues with unique properties.

Current research indicates that Streptomyces species, such as Streptomyces viridochromogenes and Streptomyces arginensis, are primary sources of Sulfomycin I ( nih.gov, scispace.com, researchgate.net). However, the full diversity of microbial producers remains largely unexplored. Future research should focus on:

Screening Diverse Microbial Niches: Investigating rare actinobacteria, extremophiles, and microbes from underexplored environments (e.g., marine sediments, lichen symbionts) for novel Sulfomycin I-producing strains. Genome mining of these isolates can identify putative biosynthetic gene clusters (BGCs) for thiopeptides.

Metabolic Engineering of Producer Strains: Optimizing the fermentation conditions and employing genetic engineering techniques on known Streptomyces producers to increase Sulfomycin I yield. This could involve manipulating regulatory pathways, enhancing precursor supply, or improving export mechanisms.

Uncovering Biosynthetic Gene Clusters (BGCs): Identifying and characterizing the complete BGCs responsible for Sulfomycin I biosynthesis. This is crucial for understanding the enzymatic steps involved and for enabling heterologous expression and combinatorial biosynthesis. For instance, research has identified YcaO enzymes and other proteins involved in the complex post-translational modifications characteristic of thiopeptides like Sulfomycin ( researchgate.net).

Exploring Biosynthetic Diversification: Investigating variations in the Sulfomycin I BGCs across different Streptomyces strains or related genera. This could reveal natural diversification in the thiopeptide structure, leading to the discovery of novel analogues with altered biological profiles.

Integration of Synthetic Biology and Combinatorial Approaches for Thiopeptide Innovation

The complex structures of thiopeptides like Sulfomycin I present a significant challenge for total chemical synthesis. However, advancements in synthetic biology and combinatorial biosynthesis offer powerful tools to overcome these limitations and generate novel thiopeptide analogues with improved properties.

Future research directions include:

Heterologous Expression of BGCs: Transferring the identified Sulfomycin I BGCs into facile heterologous hosts (e.g., E. coli, Saccharomyces cerevisiae, or other well-characterized Streptomyces strains) to enable high-yield production and facilitate genetic manipulation.

Combinatorial Biosynthesis: Employing modular approaches within the BGCs to swap or modify enzyme domains responsible for specific post-translational modifications (e.g., azole formation, dehydroamino acid synthesis). This allows for the creation of libraries of novel thiopeptide structures by combining different biosynthetic modules.

Enzyme Engineering: Utilizing directed evolution and rational design to engineer enzymes involved in Sulfomycin I biosynthesis. This could enhance their catalytic efficiency, alter substrate specificity, or introduce new functionalities, leading to the production of unique analogues. For example, understanding the roles of specific YcaO enzymes in forming the azole heterocycles is key to this approach ( researchgate.net).

Precursor-Directed Biosynthesis: Feeding modified amino acid precursors or non-natural building blocks to engineered producer strains or heterologous hosts to guide the biosynthesis of novel Sulfomycin I derivatives.

Strategies for Overcoming Antimicrobial Resistance with Sulfomycin I Derivatives

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of new antibiotics that can circumvent existing resistance mechanisms. Thiopeptides, including Sulfomycin I, are attractive candidates due to their potent activity against resistant pathogens and their distinct mechanism of action, which often differs from other antibiotic classes ( researchgate.net, mdpi.com).

Future research should focus on:

Developing Sulfomycin I Derivatives: Synthesizing and evaluating novel Sulfomycin I analogues designed to overcome known resistance mechanisms. This could involve modifications that prevent efflux pump recognition, alter ribosomal binding to evade target modification, or enhance cell wall penetration.

Investigating Synergistic Combinations: Exploring combinations of Sulfomycin I or its derivatives with existing antibiotics or adjuvant compounds. Synergistic effects could enhance potency, broaden the spectrum of activity, and reduce the likelihood of resistance development.

Targeting Resistance Pathways: Identifying specific bacterial targets or pathways that, when inhibited, can restore sensitivity to Sulfomycin I or its analogues.

Understanding Resistance Evolution: Studying the evolutionary pathways of resistance development to Sulfomycin I in bacterial populations. This knowledge can inform the design of derivatives that are less prone to resistance emergence and guide strategies for their clinical deployment. While resistance to thiopeptides can involve mutations in ribosomal proteins or rRNA ( researchgate.net), specific mechanisms for Sulfomycin I require further investigation.

Expanding the Scope of Biological Applications of Sulfomycin I and Analogues

While Sulfomycin I's primary known activity is antimicrobial, the broader class of thiopeptides has demonstrated a range of other biological activities, including anticancer, antiviral, and anti-inflammatory properties ( researchgate.net, mdpi.com). This suggests that Sulfomycin I and its derivatives may possess untapped therapeutic potential beyond their antibacterial effects.

Future research should explore:

Anticancer Activity: Investigating Sulfomycin I and its analogues for direct cytotoxic effects on cancer cells, similar to the observed activity of thiostrepton (B1681307), which selectively targets cancer cells by inhibiting transcription factors like FOXM1 ( mdpi.com).

Immunomodulatory Effects: Exploring whether Sulfomycin I or its derivatives can modulate immune responses, potentially offering therapeutic benefits in inflammatory or autoimmune conditions.

Antiviral or Antifungal Properties: Screening Sulfomycin I and its analogues against a wider array of pathogens, including viruses and fungi, to identify any novel activities.

Applications in Agriculture and Veterinary Medicine: Evaluating Sulfomycin I's potential as an agent for crop protection or in animal health, given the widespread use of other thiopeptides in these sectors ( mdpi.com, frontiersin.org).

Biotechnological Tools: Exploring the use of Sulfomycin I as a molecular probe or inducer in biological research, similar to how other thiopeptides have been used to study gene regulation in Streptomyces ( rug.nl).

By addressing these research directions, the scientific community can significantly advance our understanding and application of Sulfomycin I, potentially leading to the development of new therapeutic agents to combat infectious diseases and explore novel biological functions.

Q & A

Q. What experimental techniques are recommended for elucidating the chemical structure of Sulfomycin I?

To determine Sulfomycin I's structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. NMR (1D and 2D experiments) resolves functional groups and stereochemistry, while HR-MS confirms molecular weight and fragmentation patterns. For crystalline derivatives, X-ray diffraction provides atomic-level resolution. Validate purity via HPLC and corroborate findings with literature data .

Q. How can researchers standardize assays to assess Sulfomycin I’s antimicrobial efficacy?

Use broth microdilution or agar diffusion assays under CLSI/EUCAST guidelines. Include positive controls (e.g., known antibiotics) and negative controls (solvent-only). Test against a panel of reference strains (e.g., Staphylococcus aureus ATCC 25923) and clinical isolates. Report minimum inhibitory concentrations (MICs) with triplicate replicates and statistical variance (e.g., mean ± SD). Account for compound solubility by using DMSO stocks ≤1% v/v to avoid cytotoxicity .

Q. What methodologies are essential for purifying Sulfomycin I from complex microbial extracts?

Employ gradient-based chromatographic techniques: start with solid-phase extraction (SPE) to fractionate crude extracts, followed by preparative HPLC with a C18 column and acetonitrile/water mobile phase. Monitor fractions via UV-Vis (λ = 254 nm) and pool bioactive fractions. Confirm purity (>95%) using analytical HPLC and LC-MS. For scale-up, optimize flash chromatography parameters (flow rate, column load) to balance yield and resolution .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for Sulfomycin I across studies?

Conduct a meta-analysis comparing experimental variables: strain specificity, assay conditions (pH, temperature), and compound stability. Scrutinize methodologies for MIC determination (e.g., broth vs. agar) and validate results via orthogonal assays (time-kill curves, biofilm inhibition). Use statistical frameworks (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-reference with genomic data to assess target gene conservation in test strains .

Q. What strategies optimize experimental design for studying Sulfomycin I’s mechanism of action?

Adopt a factorial design to evaluate variables (e.g., concentration, exposure time). Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Validate targets via CRISPR-Cas9 knockouts or enzymatic inhibition assays. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For in vivo models, ensure sample sizes are statistically powered (e.g., G*Power analysis) .

Q. How can researchers elucidate Sulfomycin I’s biosynthetic pathway in actinomycetes?

Perform genome mining (antiSMASH, BLAST) to identify biosynthetic gene clusters (BGCs). Use CRISPR interference (CRISPRi) to silence candidate genes and monitor intermediate accumulation via LC-HRMS. Isotope labeling (e.g., 13C-acetate) coupled with NMR tracks precursor incorporation. Compare BGCs across producing strains to identify conserved regulatory elements .

Q. What analytical approaches validate Sulfomycin I’s stability under physiological conditions?

Conduct accelerated stability studies: incubate the compound in simulated gastric fluid (pH 2.0), plasma (37°C), and varying humidity. Quantify degradation via UPLC-PDA at 0, 12, 24, and 48 hours. Identify metabolites using LC-QTOF-MS and molecular networking. For in vitro models, correlate stability with bioactivity retention .

Q. How should synergistic interactions between Sulfomycin I and other antimicrobials be quantified?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Interpret synergy (FICI ≤0.5) via isobolograms. Validate with time-kill assays and mechanistic studies (e.g., efflux pump inhibition). Apply Bliss independence or Loewe additivity models for dose-response surface analysis. Replicate findings across multiple strains to rule out strain-specific effects .

Q. What methods are recommended for investigating resistance mechanisms against Sulfomycin I?

Perform serial passage experiments under sub-MIC exposure to induce resistance. Sequence resistant mutants (Illumina WGS) to identify SNPs in putative target genes. Use RT-qPCR to assess efflux pump overexpression. Complement with heterologous expression of candidate resistance genes in naïve strains .

Q. How can ecological impacts of Sulfomycin I-producing microbes be assessed in soil microbiomes?

Conduct microcosm experiments with soil spiked with the producer strain. Use 16S rRNA amplicon sequencing to monitor diversity shifts. Quantify Sulfomycin I via LC-MS/MS and correlate with antimicrobial resistance gene (ARG) abundance (qPCR). Perform network analysis to identify keystone species affected by metabolite release .

Data Presentation Guidelines

- Tables : Include comparative MIC values, stability data, or genomic annotations. Use Roman numerals for numbering, and ensure self-contained titles (e.g., "Table II: Comparative Bioactivity of Sulfomycin I Against ESKAPE Pathogens") .

- Figures : Highlight mechanistic pathways or synergistic interactions. Avoid cluttering with excessive chemical structures; prioritize clarity and color coding for target pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.